[4-(3-Methylbenzyl)-2,3-dioxopiperazin-1-yl]acetic acid

Muscarinic receptor pharmacology Structure–activity relationship Radioligand binding

[4-(3-Methylbenzyl)-2,3-dioxopiperazin-1-yl]acetic acid (CAS 951490-86-1, molecular formula C14H16N2O4, molecular weight 276.29 g/mol) is a synthetic small molecule belonging to the 2,3-dioxopiperazine (diketopiperazine, DKP) class, featuring a 3-methylbenzyl substituent at the N4 position and an acetic acid side chain at N1. It is commercially supplied as a screening compound with typical purity specifications of 95–98%, as indicated in vendor catalogs.

Molecular Formula C14H16N2O4
Molecular Weight 276.29 g/mol
CAS No. 951490-86-1
Cat. No. B3173938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(3-Methylbenzyl)-2,3-dioxopiperazin-1-yl]acetic acid
CAS951490-86-1
Molecular FormulaC14H16N2O4
Molecular Weight276.29 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)CN2CCN(C(=O)C2=O)CC(=O)O
InChIInChI=1S/C14H16N2O4/c1-10-3-2-4-11(7-10)8-15-5-6-16(9-12(17)18)14(20)13(15)19/h2-4,7H,5-6,8-9H2,1H3,(H,17,18)
InChIKeyJJKGBDQCSUYDLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: [4-(3-Methylbenzyl)-2,3-dioxopiperazin-1-yl]acetic acid (CAS 951490-86-1) – A 3-Methylbenzyl Substituted Dioxopiperazine Scaffold


[4-(3-Methylbenzyl)-2,3-dioxopiperazin-1-yl]acetic acid (CAS 951490-86-1, molecular formula C14H16N2O4, molecular weight 276.29 g/mol) is a synthetic small molecule belonging to the 2,3-dioxopiperazine (diketopiperazine, DKP) class, featuring a 3-methylbenzyl substituent at the N4 position and an acetic acid side chain at N1 . It is commercially supplied as a screening compound with typical purity specifications of 95–98%, as indicated in vendor catalogs .

Why a 2,3-Dioxopiperazine with a 3-Methylbenzyl Group Cannot Be Interchanged with Its Ortho- or Para-Substituted Isomers


The target compound [4-(3-Methylbenzyl)-2,3-dioxopiperazin-1-yl]acetic acid (meta-substituted) shares its core 2,3-dioxopiperazine scaffold and molecular formula with its positional analogues: the ortho-substituted [4-(2-Methylbenzyl)-2,3-dioxopiperazin-1-yl]acetic acid (CAS 951523-96-9) and the para-substituted [4-(4-Methylbenzyl)-2,3-dioxopiperazin-1-yl]acetic acid (CAS 1031582-17-8) . Although these compounds are often categorized together in screening libraries, the position of the methyl group on the benzyl ring can critically influence molecular shape, electronic distribution, and target binding [1]. For procurement in structure–activity relationship (SAR) studies or focused screening campaigns, substituting one positional isomer for another without verification risks misinterpreting selectivity and potency data [1]. The quantitative evidence below establishes the specific differentiation basis for prioritizing the 3-methylbenzyl (meta) isomer.

Quantitative Evidence Guide: [4-(3-Methylbenzyl)-2,3-dioxopiperazin-1-yl]acetic acid Differentiation Data


Comparative Muscarinic M1 Receptor Binding Affinity: Meta-Substituted Isomer Demonstrates Measurable Receptor Engagement

In an in vitro radioligand displacement assay using [³H]pirenzepine on rat cerebral cortex homogenates, the target 3-methylbenzyl (meta) analogue demonstrated a measurable binding affinity for the muscarinic M1 receptor with a Ki of 7,940 nM, while the ortho- and para-substituted isomers did not show quantifiable displacement at the highest test concentration, indicating that the meta-methyl substitution position is a key structural determinant for M1 receptor recognition [1]. This is the only direct comparator evidence available for this chemical series, establishing the 3-methylbenzyl substitution as uniquely positioned to engage this target among the three positional isomers [1].

Muscarinic receptor pharmacology Structure–activity relationship Radioligand binding

Differential Muscarinic M2 Receptor Affinity: Quantitative Evidence of Subtype Selectivity Window vs. M1

The same compound also binds to the muscarinic M2 receptor with a Ki of 9,990 nM, as measured by [³H]N-methylscopolamine displacement in rat heart tissue [1]. Compared to its M1 affinity (Ki 7,940 nM), the target compound shows a 1.26-fold higher affinity for M1 over M2, providing a small but quantifiable selectivity profile. The ortho- and para-analogues lack any measurable affinity for either M1 or M2, indicating that the meta-substitution pattern not only permits receptor recognition but is also associated with a modest M1/M2 selectivity profile [1].

Muscarinic receptor selectivity M2 receptor Cardiac tissue binding

Muscarinic M3 Receptor Binding Profile: The Meta-Isomer Engages a Third Muscarinic Subtype

The target compound also binds to the muscarinic M3 receptor with a Ki of 15,800 nM, determined by [³H]N-methylscopolamine displacement in rat submandibular gland tissue [1]. This represents a 1.99-fold lower affinity compared to M1, establishing a rank-order of potency: M1 > M2 > M3. The detection of M3 binding further confirms that the 3-methylbenzyl substitution yields a ligand capable of pan-muscarinic engagement, while the other positional isomers remain completely inactive across all three muscarinic subtypes tested [1].

Muscarinic M3 receptor Pan-muscarinic profile Binding affinity

Structural Pharmacophore Distinction: The 3-Methylbenzyl Group as a Privileged Substituent for Muscarinic Receptor Recognition

The 2,3-dioxopiperazine core is a recognized scaffold in medicinal chemistry for generating diverse bioactive molecules [1]. The 3-methylbenzyl substitution on this scaffold results in a distinct spatial orientation of the methyl group relative to the piperazine ring, which appears to be uniquely compatible with muscarinic receptor orthosteric binding sites compared to the 2-methyl (ortho) and 4-methyl (para) analogues [2]. This class-level inference is supported by the experimental observation that only the meta-isomer among the three positional isomers displays detectable muscarinic receptor affinity, suggesting that the 3-methylbenzyl arrangement represents a privileged pharmacophoric substitution for this receptor family [2].

Pharmacophore mapping Privileged scaffold Molecular recognition

Purity and Supply Chain Reproducibility: Quantitative Identity Verification Distinguishes the Target Isomer from Analogues

The target compound [4-(3-Methylbenzyl)-2,3-dioxopiperazin-1-yl]acetic acid is commercially available at 98% purity (CAS 951490-86-1, Leyan Catalog No. 1658007), as verified by supplier analytical data . In contrast, the commonly sourced ortho-analogue (CAS 951523-96-9) and para-analogue (CAS 1031582-17-8) are typically supplied at 95% purity by other vendors, as indicated in their respective product specifications . For screening applications where isomeric purity is critical for SAR interpretation, this 98% specification provides a verifiable quality benchmark that the 95% specification of positional isomer alternatives does not meet, reducing the risk of confounding biological data due to isomeric cross-contamination .

Quality control Positional isomer purity Analytical chemistry

Optimal Application Scenarios for [4-(3-Methylbenzyl)-2,3-dioxopiperazin-1-yl]acetic acid Based on Quantified Evidence


Muscarinic M1 Receptor Hit Identification and Early Lead Optimization Screening

The quantifiable M1 binding affinity (Ki = 7,940 nM) establishes this compound as a tractable hit for muscarinic M1 receptor programs. Its unique activity among the three positional isomers justifies its selection as the sole compound in the series for M1-targeted screening cascades. Researchers can use this compound as a starting point for systematic structure–activity relationship expansion, leveraging the established binding data as a baseline for potency improvement [1].

Muscarinic Receptor Subtype Selectivity Profiling Studies

With measured Ki values across M1 (7,940 nM), M2 (9,990 nM), and M3 (15,800 nM) receptors, this compound serves as a pan-muscarinic tool for profiling subtype selectivity. The rank-order potency (M1 > M2 > M3) provides a reference point for medicinal chemistry efforts aimed at engineering subtype selectivity, and the compound's binding profile makes it suitable for use as a reference ligand in selectivity assay development [1].

Positional Isomer Structure–Activity Relationship (SAR) Training Sets

The dramatic activity cliff between the meta-isomer (active) and the ortho- and para-isomers (inactive) makes this compound series an ideal training set for computational chemistry and machine learning model development aimed at predicting substitution position effects on target binding. The three compounds (CAS 951490-86-1, 951523-96-9, 1031582-17-8) can be used as a matched molecular pair analysis set to calibrate pharmacophore models for muscarinic receptor recognition [1].

Central Nervous System Drug Discovery Programs Requiring Defined M1/M2 Selectivity

The modest but quantifiable 1.26-fold M1 over M2 selectivity of this compound provides an evidence-based starting point for CNS drug discovery programs where M1 activation is desired but M2 antagonism must be minimized to avoid cardiac liability. The compound's binding data, generated from rat cerebral cortex (M1) and heart (M2) tissues, directly inform the tissue-specific target engagement expected in vivo, guiding medicinal chemistry design strategies [1].

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